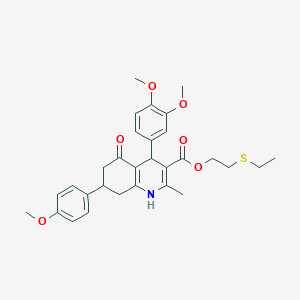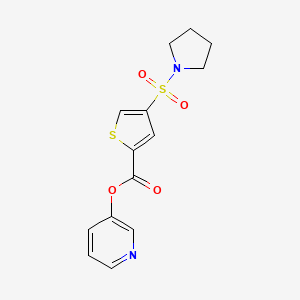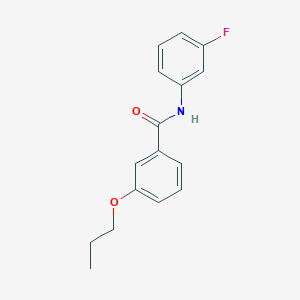![molecular formula C19H18Cl2N2O3 B5161860 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)
4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinazoline derivative that has been synthesized using specific methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or receptors in the body. For example, in cancer research, it has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and spread of cancer cells. In cardiovascular disease, it has been shown to activate specific receptors that regulate blood pressure and heart function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline vary depending on the specific application. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis or cell death. In cardiovascular disease, it has been shown to reduce blood pressure and improve heart function by increasing the production of nitric oxide, which relaxes blood vessels. In neurological disorders, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline in lab experiments is its high potency and selectivity. This compound has been shown to have a specific target in the body, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline. One of the main areas of research is the development of more potent and selective derivatives of this compound for specific applications. Another area of research is the investigation of the mechanism of action and the specific targets of this compound in the body. Additionally, more studies are needed to determine the potential side effects and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline involves the reaction of 2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)ethylamine with 2-chloroquinazoline in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures for several hours. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline has been studied extensively for its potential applications in various fields such as cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In cardiovascular disease, it has been studied for its ability to reduce blood pressure and improve heart function. In neurological disorders, it has been investigated for its potential neuroprotective effects.
Propriétés
IUPAC Name |
4-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-13-10-15(20)18(16(21)11-13)25-8-6-24-7-9-26-19-14-4-2-3-5-17(14)22-12-23-19/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFRFNVCFDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)


![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)


![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)

